2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile
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Overview
Description
2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile is an organic compound with the molecular formula C8H13NO2. It is a nitrile derivative that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile typically involves the reaction of 2-hydroxypropanenitrile with tetrahydropyran. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its nitrile and tetrahydropyran functional groups. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tetrahydro-2H-pyran-2-yloxy)ethanenitrile
- 2-(tetrahydro-2H-pyran-2-yloxy)butanenitrile
- 2-(tetrahydro-2H-pyran-2-yloxy)pentanenitrile
Uniqueness
2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile is unique due to its specific combination of a nitrile group and a tetrahydropyran ring. This structure imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)propanenitrile |
InChI |
InChI=1S/C8H13NO2/c1-7(6-9)11-8-4-2-3-5-10-8/h7-8H,2-5H2,1H3 |
InChI Key |
DZRCMYKHYHXEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1CCCCO1 |
Origin of Product |
United States |
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